2-Fluoro-4-(trifluoromethyl)aniline
Overview
Description
2-Fluoro-4-(trifluoromethyl)aniline is a chemical compound with the empirical formula C7H5F4N . It is a solid substance .
Molecular Structure Analysis
The molecular structure of 2-Fluoro-4-(trifluoromethyl)aniline consists of a benzene ring with an amino group (NH2) and a trifluoromethyl group (CF3) attached to it . The molecule has a molecular weight of 179.11 .Physical And Chemical Properties Analysis
2-Fluoro-4-(trifluoromethyl)aniline is a solid substance . It has a molecular weight of 179.11 . Other physical and chemical properties such as density, boiling point, vapor pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, number of H bond acceptors and donors, freely rotating bonds, rule of 5 violations, ACD/LogP, ACD/LogD (pH 5.5), ACD/BCF (pH 5.5), ACD/KOC (pH 5.5), ACD/LogD (pH 7.4), ACD/BCF (pH 7.4), ACD/KOC (pH 7.4), polar surface area, polarizability, surface tension, and molar volume are not provided .Scientific Research Applications
Synthesis of Bicyclic Heterocycles
2-Fluoro-4-(trifluoromethyl)aniline: is an excellent precursor for the synthesis of bicyclic heterocycles such as quinoxalines and quinolines . These compounds are crucial in pharmaceuticals, with applications ranging from antimalarial agents to anticancer drugs.
Creation of Tricyclic Heterocycles
This compound is also used to create tricyclic heterocycles like benzoimidazotriazines , phenazines , and phenoxazines . These structures are found in dyes, pigments, and drugs, and have significant roles in medicinal chemistry due to their biological activities.
Analgesic Drug Development
The ortho-substituted fluorine in 2-Fluoro-4-(trifluoromethyl)aniline allows it to be a building block for ocfentanil derivatives , which are potent analgesics . This application is particularly important in the development of new pain management medications.
Triarylmethane Derivatives
It serves as a precursor for triarylmethane derivatives with para-quinone methides via conjugated addition . These derivatives have applications in creating new dyes and biological staining agents.
Antitubercular Agents
2-Fluoro-4-(trifluoromethyl)aniline: is used in the synthesis of novel potential affordable antitubercular agents . The development of new treatments for tuberculosis is critical, given the emergence of drug-resistant strains of the disease.
Fluorinated Building Blocks
As a fluorinated aniline building block, it is used extensively in drug discovery, medicinal chemistry, and biochemistry research for the synthesis of various compounds . The presence of fluorine atoms can significantly alter the biological activity and physical properties of molecules.
Molecular Modification
This compound is involved in the molecular modification of 3-fluoro-4-(trifluoromethyl)quinolines derived from pentafluoropropen-2-ol, which can lead to the development of new chemical entities with potential therapeutic applications .
Phosphodiesterase Inhibitors
Lastly, 2-Fluoro-4-(trifluoromethyl)aniline is used in the synthesis of phosphodiesterase 2A inhibitors, which have implications in treating various neurological disorders .
Safety and Hazards
Mechanism of Action
Target of Action
2-Fluoro-4-(trifluoromethyl)aniline is an aniline derivative, bearing a fluorine and a trifluoromethyl at 2- and 4-positions . It is used as a synthesis intermediate for heterocycle derivatives, triarylmethanes, and phenylacetamides in the application of APIs and dyes .
Mode of Action
The ortho-substituted fluorine in 2-Fluoro-4-(trifluoromethyl)aniline can perform nucleophilic aromatic substitution . This makes it an excellent precursor for bicyclic heterocycles, such as quinoxalines and quinoline, as well as tricyclic heterocycles such as benzoimidazotriazines, phenazines, and phenoxazines .
Biochemical Pathways
The compound is involved in the synthesis of various heterocycles and triarylmethanes . It can also be used to synthesize ocfentanil derivatives, which are used as analgesics .
Pharmacokinetics
It is known that similar compounds, such as 2-fluoroaniline, are efficiently metabolized, primarily by 4-hydroxylation with subsequent sulfate or glucuronide formation . At least 80% of the dose is excreted in the urine within 24 hours .
Result of Action
The result of the action of 2-Fluoro-4-(trifluoromethyl)aniline is the formation of various heterocyclic and triarylmethane derivatives . These compounds have various applications, including the production of dyes and active pharmaceutical ingredients .
Action Environment
The action of 2-Fluoro-4-(trifluoromethyl)aniline can be influenced by various environmental factors. It is generally recommended to store the compound in a cool place, in a tightly closed container, and in a dry and well-ventilated area .
properties
IUPAC Name |
2-fluoro-4-(trifluoromethyl)aniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F4N/c8-5-3-4(7(9,10)11)1-2-6(5)12/h1-3H,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARHDUOQIXLGANT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F4N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20372211 | |
Record name | 2-fluoro-4-(trifluoromethyl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20372211 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-4-(trifluoromethyl)aniline | |
CAS RN |
69409-98-9 | |
Record name | 2-fluoro-4-(trifluoromethyl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20372211 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Amino-3-fluorobenzotrifluoride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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